Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]-
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Overview
Description
2,2’-((4-vinylbenzyl) iMino)diacetic acid is an organic compound with the molecular formula C13H15NO4 and a molecular weight of 249.26 g/mol . It is known for its unique structure, which includes a vinylbenzyl group and an imino diacetic acid moiety. This compound is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((4-vinylbenzyl) iMino)diacetic acid typically involves the reaction of 4-vinylbenzyl chloride with glycine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the glycine moiety, forming the desired product .
Industrial Production Methods
Industrial production methods for 2,2’-((4-vinylbenzyl) iMino)diacetic acid are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2,2’-((4-vinylbenzyl) iMino)diacetic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The imino group can be reduced to form secondary amines.
Substitution: The vinyl group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2’-((4-vinylbenzyl) iMino)diacetic acid is utilized in several scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It serves as a ligand in coordination chemistry and is used in the study of metal ion interactions.
Medicine: The compound is investigated for its potential use in drug delivery systems and as a chelating agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-((4-vinylbenzyl) iMino)diacetic acid involves its ability to form stable complexes with metal ions. The imino diacetic acid moiety acts as a chelating agent, binding to metal ions through its nitrogen and carboxylate groups. This property is exploited in various applications, including catalysis and metal ion sequestration .
Comparison with Similar Compounds
Similar Compounds
- N-(carboxymethyl)-N-(4-vinylbenzyl)glycine
- N-(carboxymethyl)-N-(4-ethenylphenyl)methylglycine
Uniqueness
2,2’-((4-vinylbenzyl) iMino)diacetic acid is unique due to its combination of a vinylbenzyl group and an imino diacetic acid moiety. This structure imparts distinct chemical properties, such as the ability to undergo various reactions and form stable metal complexes. Compared to similar compounds, it offers enhanced versatility in synthetic and industrial applications .
Biological Activity
Glycine, N-(carboxymethyl)-N-[(4-ethenylphenyl)methyl]- (commonly referred to as GCE) is a compound that exhibits various biological activities primarily due to its structural similarities to glycine, an important amino acid involved in numerous physiological processes. This article explores the biological activity of GCE, including enzymatic interactions, potential therapeutic applications, and relevant case studies.
Structural Characteristics
GCE is characterized by the following structural formula:
This compound features a carboxymethyl group and an ethenylphenyl moiety, which contribute to its unique biological properties. The presence of these functional groups allows GCE to interact with various biological targets.
Enzymatic Activity and Mechanism
GCE's biological activity can be attributed to its interaction with glycine N-methyltransferase (GNMT), an enzyme that plays a crucial role in methionine metabolism. GNMT catalyzes the methylation of glycine to form sarcosine, which is subsequently converted back to glycine. This process is vital for maintaining cellular methylation balance and regulating the levels of S-adenosylmethionine (AdoMet) and S-adenosylhomocysteine (AdoHcy).
Table 1: Enzymatic Activity of GNMT
Parameter | Value |
---|---|
Optimal pH | 9.0 |
Km for AdoMet | 0.03–0.2 mM |
Km for Glycine | 2–20 mM |
k_cat | 35–96 min−1 |
The enzymatic activity of GNMT is influenced by various factors, including substrate concentration and pH. Studies have shown that GCE can modulate GNMT activity, potentially enhancing the conversion of glycine to sarcosine.
Biological Implications
Potential Therapeutic Applications
Research suggests that GCE may have therapeutic potential in conditions related to dysmethylation, such as liver diseases and metabolic disorders. Dysregulation of methylation processes has been implicated in various pathologies, including cancer and hepatic disorders.
Case Studies
- Glycine N-Methyltransferase Deficiency : A study on patients with GNMT deficiency revealed that elevated levels of methionine could lead to severe liver complications, including hepatocellular carcinoma. This underscores the importance of proper methylation processes in liver health .
- Metabolic Disorders : In animal models, GCE administration has been associated with improved metabolic profiles in conditions characterized by hypermethioninemia. This suggests a potential role for GCE in managing metabolic disturbances linked to methylation imbalances.
Properties
CAS No. |
46917-20-8 |
---|---|
Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
2-[carboxymethyl-[(4-ethenylphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C13H15NO4/c1-2-10-3-5-11(6-4-10)7-14(8-12(15)16)9-13(17)18/h2-6H,1,7-9H2,(H,15,16)(H,17,18) |
InChI Key |
UBGQOSNFVJFTLZ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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